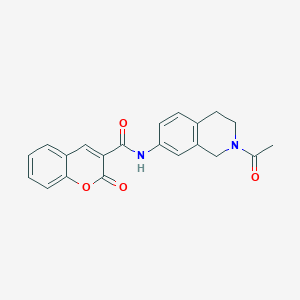

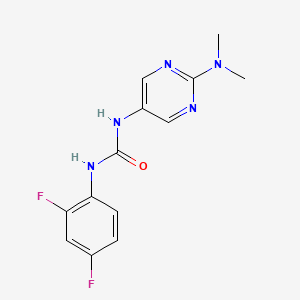

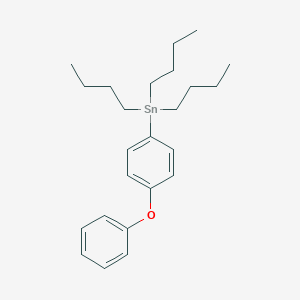

![molecular formula C19H17FN2O3S B2719647 (Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-42-1](/img/structure/B2719647.png)

(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzothiazole derivative . Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A suitable aryl benzaldehyde and 6 nitrobenzo[d]thiazol-2-amine were condensed in ethanol with a catalytic quantity of glacial acetic acid to create N-benzylidene-6-nitrobenzo[d]thiazol-2-amine .Molecular Structure Analysis

Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . The molecular structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Heterocyclic Compound Synthesis : Research has shown the synthesis of novel heterocyclic compounds derived from certain precursors, demonstrating potential anti-inflammatory and analgesic activities. These studies highlight the chemical versatility and utility in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal and Antimicrobial Agents : The compound's structural motif has been explored in the synthesis of new benzamides and thiazole derivatives with potential as antifungal and antimicrobial agents, underscoring its importance in developing new treatments for infectious diseases (Narayana et al., 2004).

Chemodosimetric Properties : Derivatives have been studied for their selective and sensitive signaling behaviors towards specific metal ions, suggesting applications in environmental monitoring and analytical chemistry (Song et al., 2006).

Anti-Infective Drug Class : Thiazolides, a class of drugs derived from similar chemical scaffolds, exhibit broad-spectrum activities against various pathogens, including bacteria and protozoa, indicating the compound's relevance in developing new anti-infective treatments (Hemphill, Müller, & Müller, 2012).

Fluorescent Probes for Sensing : The structural analogues of the compound have been applied in designing fluorescent probes for sensing pH changes and metal cations, demonstrating its potential in biochemical and environmental sensing applications (Tanaka et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

4-acetyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-25-2)16-8-7-15(20)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAZSZGNHCLIDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B2719571.png)

![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2719576.png)

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine dihydrochloride](/img/structure/B2719586.png)

![3-methoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2719587.png)